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molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Cat. No. B1221292
M. Wt: 232.28 g/mol
InChI Key: LIFOFTJHFFTNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444775

Procedure details

The residue is partitioned between water and methylene chloride after pH is adjusted to 10. The aqueous solution is further washed with chloroform, acidified to pH 1 and again washed with ether and toluene. After pH is adjusted to 5.5, extraction with chloroform gives crude 5-(5-carboxypentyl)imidazo-[1,5-a]pyridine. A solution of the acid in 30 ml of acetonitrile is treated with 5 N ethanolic hydrochloric acid. After addition of 25 ml of ethyl ether, 5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride, melting at 201°-4°, crystallizes. 5-(5-Carboxypentyl)-imidazo[1,5-a]pyridine (example 2) is obtained on neutralization of a methanolic solution of the salt to pH 5.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OCC)C.Cl.[C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[N:21]2[CH:22]=[N:23][CH:24]=[C:20]2[CH:19]=[CH:18][CH:17]=1)([OH:10])=[O:9]>C(#N)C>[C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[N:21]2[CH:22]=[N:23][CH:24]=[C:20]2[CH:19]=[CH:18][CH:17]=1)([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC
Name
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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